molecular formula C13H18N2O5 B2426694 Diethyl 4-[amino(ethoxy)methylene]-2-cyano-2-pentenedioate CAS No. 320420-20-0

Diethyl 4-[amino(ethoxy)methylene]-2-cyano-2-pentenedioate

Cat. No.: B2426694
CAS No.: 320420-20-0
M. Wt: 282.296
InChI Key: OSYCMUAGYRWVHX-GLYMIEGHSA-N
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Description

Diethyl 4-[amino(ethoxy)methylene]-2-cyano-2-pentenedioate is an organic compound with a complex structure that includes multiple functional groups. This compound is known for its versatility in organic synthesis and its application in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 4-[amino(ethoxy)methylene]-2-cyano-2-pentenedioate typically involves the condensation of diethyl malonate with ethyl cyanoacetate in the presence of a base, followed by the addition of ethoxyamine. The reaction conditions often include:

    Temperature: 50-70°C

    Solvent: Ethanol or methanol

    Catalyst: Sodium ethoxide or potassium carbonate

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:

    Mixing: Diethyl malonate and ethyl cyanoacetate are mixed in a solvent.

    Condensation: The mixture is heated and a base is added to initiate the condensation reaction.

    Addition of Ethoxyamine: Ethoxyamine is added to the reaction mixture.

    Purification: The product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-[amino(ethoxy)methylene]-2-cyano-2-pentenedioate undergoes various types of chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding oxo compounds.

    Reduction: Can be reduced to form amine derivatives.

    Substitution: Undergoes nucleophilic substitution reactions due to the presence of cyano and ester groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

    Oxidation: Corresponding oxo compounds.

    Reduction: Amine derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Diethyl 4-[amino(ethoxy)methylene]-2-cyano-2-pentenedioate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Diethyl 4-[amino(ethoxy)methylene]-2-cyano-2-pentenedioate involves its interaction with specific molecular targets. The compound can act as an inhibitor by binding to active sites of enzymes, thereby blocking their activity. The pathways involved often include:

    Enzyme inhibition: Binding to the active site of enzymes.

    Signal transduction: Interfering with signaling pathways in cells.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl ethoxymethylenemalonate
  • Diethyl malonate
  • Ethyl cyanoacetate

Uniqueness

Diethyl 4-[amino(ethoxy)methylene]-2-cyano-2-pentenedioate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in organic synthesis and various applications in research and industry.

Properties

IUPAC Name

diethyl (E,4Z)-4-[amino(ethoxy)methylidene]-2-cyanopent-2-enedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5/c1-4-18-11(15)10(13(17)20-6-3)7-9(8-14)12(16)19-5-2/h7H,4-6,15H2,1-3H3/b9-7+,11-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSYCMUAGYRWVHX-GLYMIEGHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=C(C=C(C#N)C(=O)OCC)C(=O)OCC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C(=C(/C=C(\C#N)/C(=O)OCC)\C(=O)OCC)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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